
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is an organic compound characterized by its complex structure, which includes multiple functional groups such as aldehyde, sulfanyl, and diene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can be achieved through a multi-step process involving the following key steps:
Formation of the Diene System: The diene system can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.
Introduction of the Sulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the diene.
Aldehyde Formation: The final aldehyde group can be introduced through oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and nucleophilic substitution, as well as advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thiols, amines, alkoxides
Major Products Formed
Oxidation: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienoic acid
Reduction: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound’s functional groups can be utilized in the development of new materials with desired properties, such as polymers or coatings.
作用机制
The mechanism of action of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal depends on its interaction with various molecular targets. For example:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Sulfanyl Group: The phenylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
- 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
- 2,6-Dimethyl-10-methylene-2,6-dodecadiene
Uniqueness
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
87639-61-0 |
|---|---|
分子式 |
C21H28OS |
分子量 |
328.5 g/mol |
IUPAC 名称 |
2,6-dimethyl-10-methylidene-12-phenylsulfanyldodeca-2,6-dienal |
InChI |
InChI=1S/C21H28OS/c1-18(10-8-12-20(3)17-22)9-7-11-19(2)15-16-23-21-13-5-4-6-14-21/h4-6,9,12-14,17H,2,7-8,10-11,15-16H2,1,3H3 |
InChI 键 |
VSTUUOWGOBUUDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=C)CCSC1=CC=CC=C1)CCC=C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)

![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
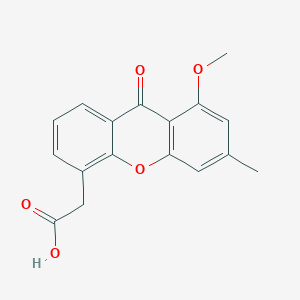
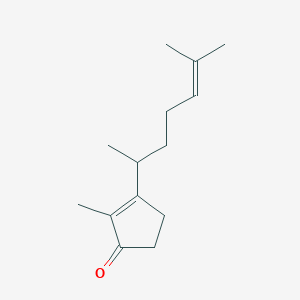
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
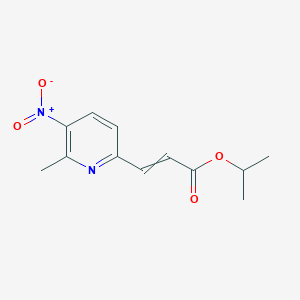
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
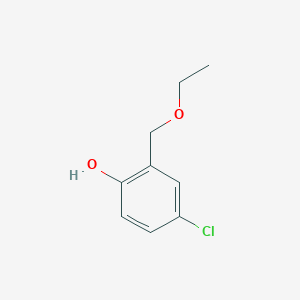

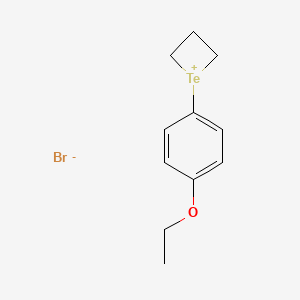

![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)

